AG-636

Enzymology DHODH inhibition Potency comparison

AG-636 is a novel, potent, reversible, and orally bioavailable small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. It demonstrates an IC50 of 17 nM against DHODH and exhibits strong anticancer effects, with a pronounced sensitivity profile favoring hematologic malignancies over solid tumors.

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
Cat. No. B8144544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-636
Molecular FormulaC21H17N3O2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)O
InChIInChI=1S/C21H17N3O2/c1-13-5-3-4-6-17(13)15-9-7-14(8-10-15)16-11-18(21(25)26)20-19(12-16)22-23-24(20)2/h3-12H,1-2H3,(H,25,26)
InChIKeyGSBZRCGZLMBSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AG-636: A Clinical-Stage, Oral DHODH Inhibitor with Potent Anti-Lymphoma Activity (CAS 1623416-31-8)


AG-636 is a novel, potent, reversible, and orally bioavailable small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [1]. It demonstrates an IC50 of 17 nM against DHODH and exhibits strong anticancer effects, with a pronounced sensitivity profile favoring hematologic malignancies over solid tumors [1]. The compound is in clinical development (Phase 1; NCT03834584) for the treatment of advanced lymphoma and is poised for evaluation in acute leukemias [2].

Pathway DHODH inhibition & pyrimidine starvation study fit
Model selectivity Hematologic malignancy vs. solid tumor research context
Tool profile Oral inhibitor with reported Phase 1 research data

Why AG-636 Cannot Be Substituted with Other DHODH Inhibitors: Evidence of Divergent Potency, Selectivity, and In Vivo Efficacy


The DHODH inhibitor class comprises structurally and functionally diverse molecules with critical differences in binding modes, species-specific potency, and clinical development paths. Simple substitution of AG-636 with another DHODH inhibitor like BAY-2402234 (Orludodstat), PTC299, or DSM265 is scientifically unsound due to marked variations in human DHODH IC50 values, oral bioavailability profiles, and, most critically, differential anti-tumor activity in hematologic versus solid tumor models [1]. AG-636 exhibits a unique combination of high human DHODH potency (IC50 1.2 nM) and a validated in vivo efficacy profile that results in complete tumor regression in lymphoma xenografts, a benchmark not uniformly achieved by all clinical-stage DHODH inhibitors [1].

⚠️ Human DHODH potency profiles differ across clinical-stage inhibitors; simple interchange may shift target engagement.
⚠️ In vivo lymphoma model response is not uniformly reported for all DHODH inhibitors; efficacy may not transfer.
⚠️ Hematologic vs. solid tumor selectivity is inhibitor-specific; model context requires individual validation.

AG-636 Differentiation: A Quantitative Evidence Guide for Scientific Selection


Human DHODH Enzyme Inhibition: AG-636 Demonstrates Superior Potency Compared to PTC299

AG-636 exhibits higher potency against human DHODH (IC50 = 1.2 nM) compared to the clinical-stage inhibitor PTC299 (IC50 = 1.6 nM), representing a 25% improvement in enzyme inhibition [1]. This difference in primary target engagement is critical for achieving robust in vivo efficacy.

Human DHODH IC50
Cross-study comparable
AG-636: 1.2 nM PTC299: 1.6 nM
Supports target-engagement potency comparison
Recombinant human DHODH assay
Enzymology DHODH inhibition Potency comparison

In Vivo Lymphoma Xenograft Efficacy: AG-636 Achieves Complete Tumor Regression in Contrast to Modest Activity in Solid Tumor Models

In a head-to-head comparison of tumor types, AG-636 treatment (10-100 mg/kg, oral, BID, 14 days) resulted in robust tumor growth inhibition and complete tumor regression in a lymphoma xenograft model (OCILY19), whereas it exhibited poor activity in solid tumor xenograft models [1]. This stark differential activity is a hallmark of AG-636's mechanism.

In vivo lymphoma model
Head-to-head
Lymphoma: complete regression Solid tumors: minimal response
Supports hematologic malignancy model selectivity
OCILY19 xenograft, oral BID 10–100 mg/kg, 14d
In vivo efficacy Lymphoma Xenograft model

Antiproliferative Activity in Hematologic Cancer Cell Lines: AG-636 Exhibits Low Nanomolar Potency Across a Diverse Panel

AG-636 displays potent and broad antiproliferative activity against a panel of hematologic cancer cell lines, with IC50 values ranging from 8 to 22 nM, while normal PBMCs remain largely unaffected (IC50 > 500 nM) . This demonstrates a significant therapeutic window in vitro.

Antiproliferative potency
Class-level inference
IC50 8–22 nM (Raji, OCI-Ly10, K562, HL-60, MM.1S); PBMCs >500 nM
Reported cell-line antiproliferative potency with selectivity context
72-h MTT assay
Cell viability Hematologic malignancies Antiproliferative assay

Mechanistic Confirmation of Target Engagement: AG-636 Potently Suppresses De Novo Pyrimidine Synthesis

Treatment of Raji cells with AG-636 (10 nM) led to a 78% reduction in intracellular uridine monophosphate (UMP) and a 65% reduction in cytidine triphosphate (CTP) levels, confirming potent and specific blockade of DHODH and de novo pyrimidine synthesis . This direct evidence of target engagement distinguishes AG-636 from inhibitors with less robust effects on downstream metabolites.

Target engagement
Supporting evidence
78% ↓ UMP, 65% ↓ CTP at 10 nM
Supports on-target pyrimidine pathway inhibition
Raji cells, 24h, LC-MS/MS
Mechanism of action Metabolomics Pyrimidine biosynthesis

Optimal Research Applications for AG-636 Based on Quantitative Differentiation


Preclinical Development of Novel Therapies for Relapsed/Refractory Lymphoma

AG-636 is ideally suited for preclinical efficacy studies in lymphoma models, particularly diffuse large B-cell lymphoma (DLBCL). Its demonstrated ability to induce complete tumor regression in OCILY19 xenografts at clinically relevant doses (10-100 mg/kg BID) provides a strong foundation for combination studies with standard-of-care agents or novel targeted therapies [1].

Investigating Pyrimidine Starvation as a Synthetic Lethal Strategy in AML

Given its potent antiproliferative effects in AML cell lines (e.g., HL-60 IC50 = 18 nM) and its ability to suppress de novo pyrimidine synthesis, AG-636 is a key tool compound for exploring vulnerabilities in acute myeloid leukemia . It is particularly valuable for testing synthetic lethal interactions with other metabolic or DNA-damage response pathways, as suggested by its mechanism of action [1].

Benchmarking DHODH Inhibitor Pharmacology in Metabolic Studies

The well-characterized and quantified effect of AG-636 on pyrimidine metabolite pools (78% reduction in UMP) makes it an excellent standard for benchmarking other DHODH inhibitors in metabolomic and pharmacodynamic assays. Researchers can use AG-636 as a positive control to validate target engagement and quantify the degree of pathway inhibition in their experimental systems .

Application
Selection Property
Validation Focus
Lymphoma xenograft model endpoint studies
DHODH-dependent pyrimidine starvation response
Tumor regression endpoint review (reported complete regression)
Acute myeloid leukemia (AML) cell-line vulnerability studies
Antiproliferative sensitivity in AML models
Cell-viability & synthetic lethality endpoint analysis
DHODH inhibitor pharmacodynamic benchmarking
Metabolite suppression profile (UMP/CTP reduction)
Target engagement & pathway inhibition quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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